molecular formula C20H22N4O5S B2502338 4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-88-8

4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2502338
CAS No.: 501351-88-8
M. Wt: 430.48
InChI Key: CYCPIHFZAYAISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a 1,3,4-oxadiazole ring. Key structural features include:

  • 1,3,4-Oxadiazole heterocycle, known for metabolic stability and π-π stacking interactions in biological targets.
  • 2-Methoxyphenyl substituent on the oxadiazole, offering steric and electronic modulation for target binding.

This compound belongs to a class of molecules explored for enzyme inhibition (e.g., thioredoxin reductase, carbonic anhydrases) and antifungal activity .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-4-24(5-2)30(26,27)15-12-10-14(11-13-15)18(25)21-20-23-22-19(29-20)16-8-6-7-9-17(16)28-3/h6-13H,4-5H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCPIHFZAYAISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name: 4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • Molecular Formula: C17H22N4O4S
  • Molecular Weight: 378.45 g/mol
  • Functional Groups: Sulfamoyl, oxadiazole, methoxy, and amide groups.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial properties. A study exploring various derivatives found that compounds similar to our target compound showed potent activity against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
A14MRSA0.5 µg/mL
A15E. coli1.0 µg/mL
A16S. aureus0.75 µg/mL

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to 4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity on Lung Cancer Cell Lines
A recent study tested the effects of related compounds on human lung cancer cell lines (A549, HCC827). Results indicated that certain oxadiazole derivatives exhibited IC50 values as low as 5 µM against these cell lines, suggesting strong anticancer activity .

Table 2: IC50 Values of Related Compounds Against Lung Cancer Cell Lines

CompoundA549 IC50 (µM)HCC827 IC50 (µM)
Compound A6.75 ± 0.196.26 ± 0.33
Compound B5.13 ± 0.977.02 ± 3.25

The proposed mechanism of action for 4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific biological targets:

  • Inhibition of FtsZ Protein : Similar compounds have been shown to target the FtsZ protein in bacteria, disrupting cell division and leading to bacterial death .
  • DNA Interaction : The oxadiazole moiety may facilitate binding to DNA or interfering with its replication processes in cancer cells .

Scientific Research Applications

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds containing the oxadiazole ring. The oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds with oxadiazole structures often inhibit specific enzymes involved in cancer cell growth and survival. For instance, they may act as inhibitors of histone deacetylases or other cancer-related pathways .

Case Study: Synthesis and Evaluation

A study synthesized a series of oxadiazole derivatives, including those similar to 4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and evaluated their anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • Target Enzymes : Some studies have highlighted the ability of sulfamoyl derivatives to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Case Study: Inhibitory Effects

In a comparative analysis, the enzyme inhibitory effects of various sulfonamide derivatives were assessed. The findings demonstrated that certain derivatives exhibited strong inhibition rates against targeted enzymes, indicating their therapeutic potential .

Pharmacological Studies

The pharmacological profile of compounds similar to 4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been extensively studied:

  • Bioavailability and Toxicity : Research has indicated favorable bioavailability profiles for these compounds with manageable toxicity levels in preliminary studies. This is crucial for their development as pharmaceutical agents .

Data Table: Summary of Pharmacological Studies

Study ReferenceCompound TestedActivityIC50 (µM)Notes
Oxadiazole DerivativeAnticancer10Significant cytotoxicity against breast cancer cells
Sulfonamide DerivativeEnzyme Inhibition15Strong inhibition of acetylcholinesterase
Various DerivativesAnticancer12Active against multiple cancer types

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities with related compounds:

Compound Name Sulfamoyl Substituent Oxadiazole Substituent Key Applications/Findings Reference
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl)sulfamoyl 4-Methoxyphenyl Antifungal activity (C. albicans IC₅₀: 8.5 μM); thioredoxin reductase inhibition . [1, 2]
LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Moderate antifungal activity; improved solubility due to furan . [1]
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Butyl(ethyl)sulfamoyl 2,4-Dimethoxyphenyl Higher lipophilicity (XLogP3: 3.1 vs. 2.4); untested bioactivity . [14]
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) Ethylthio-oxadiazole Sulfonylbenzamide Human carbonic anhydrase II inhibition (Ki: 12 nM); strong hydrophobic interactions . [8]
Key Observations:
  • Sulfamoyl Modifications : Bulkier substituents (e.g., cyclohexyl, benzyl) in LMM5 and LMM11 enhance target affinity but may reduce solubility. Diethylsulfamoyl in the target compound balances lipophilicity (XLogP3: 2.4) and metabolic stability .
  • Oxadiazole Substituents : The 2-methoxyphenyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with LMM5’s 4-methoxyphenyl (better π-π stacking) or LMM11’s furan (polarity) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM5 4-(Butyl(ethyl)sulfamoyl) Analogue
Molecular Weight 460.5 g/mol 493.6 g/mol 488.6 g/mol
XLogP3 2.4 3.8 3.1
Hydrogen Bond Acceptors 9 9 9
Rotatable Bonds 9 10 11
Topological Polar Surface Area 132 Ų 132 Ų 132 Ų
Key Trends:
  • Lipophilicity : The target compound’s XLogP3 (2.4) is lower than LMM5 (3.8), suggesting better aqueous solubility.
  • Metabolic Stability : Fewer rotatable bonds in the target compound (9 vs. 10–11 in analogues) may reduce metabolic degradation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodology : The synthesis typically involves three stages:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
  • Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride in the presence of a base (e.g., triethylamine).
  • Sulfamoyl group introduction : Use of coupling agents like EDCI to attach the diethylsulfamoyl moiety .
    • Optimization : Yield improvements (30–60%) are achieved via controlled temperature (0–25°C) and solvent selection (DCM or DMF) .

Q. Which characterization techniques are critical for verifying the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and sulfamoyl groups).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 460.5) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% in most studies) with retention times (e.g., 12–14 min) under reverse-phase conditions .

Q. What preliminary biological activities have been reported for this compound?

  • Antifungal Activity : Demonstrated against Candida albicans (MIC₉₀ ~32 µg/mL) via inhibition of thioredoxin reductase (Trr1), as shown in structural analogs like LMM5 .
  • Anticancer Potential : Oxadiazole derivatives exhibit cytotoxicity by targeting metabolic enzymes (e.g., carbonic anhydrase II) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity or pharmacokinetics?

  • Substituent Optimization :

  • Oxadiazole ring : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves enzyme binding .
  • Sulfamoyl group : Replacing diethyl with morpholino enhances solubility and target affinity .
    • Methodology : Computational docking (e.g., AutoDock Vina) predicts interactions with active sites (e.g., hCA II: PDB 5NY3), guiding synthetic priorities .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Assay Standardization : Use isogenic fungal strains (e.g., C. albicans SC5314) under consistent culture conditions (RPMI-1640, pH 7.0) to minimize variability .
  • Dose-Response Analysis : IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based Trr1 assays) clarify potency discrepancies .

Q. What mechanisms underlie the compound’s multi-target effects in antimicrobial and anticancer contexts?

  • Enzyme Inhibition : Dual targeting of Trr1 (fungal) and hCA II (cancer) via sulfamoyl-oxadiazole interactions with catalytic zinc or cysteine residues .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells identifies downstream effects on redox balance (e.g., glutathione depletion) .

Q. How can pharmacokinetic properties (e.g., solubility, stability) be optimized for in vivo studies?

  • Formulation Strategies :

  • Co-solvents : Use of DMSO/Pluronic F-127 mixtures (0.5% v/v) enhances aqueous solubility without cytotoxicity .
  • Prodrug Design : Esterification of the benzamide group improves oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.